![molecular formula C16H14FN3O2S2 B2530639 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 1252927-25-5](/img/structure/B2530639.png)

2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

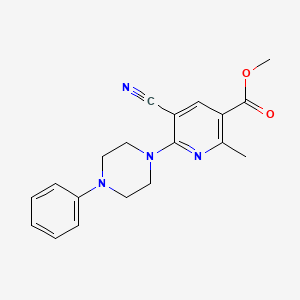

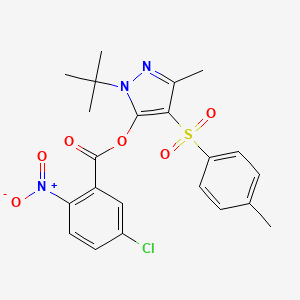

The compound 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a chemical entity that appears to be related to a class of compounds that feature a thieno[3,2-d]pyrimidinyl moiety linked to an acetamide group. While the specific compound is not directly discussed in the provided papers, similar structures are mentioned, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, which exhibit a folded conformation around the methylene carbon atom of the thioacetamide bridge .

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including the formation of a pyrimidine ring, which may be achieved through methods such as the Japp-Klingemann reaction, followed by decarboxylation and amidification . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, with modifications to introduce the specific thieno[3,2-d]pyrimidinyl and 4-fluorophenyl groups.

Molecular Structure Analysis

Compounds with a similar structural framework, such as the 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, have been found to have a folded conformation, which is stabilized by intramolecular hydrogen bonding . The inclination of the pyrimidine ring to the benzene ring is significant, suggesting potential for specific molecular interactions. The presence of a 4-fluorophenyl group in the compound of interest may influence its conformation and potential for hydrogen bonding.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be expected to include typical characteristics of acetamides, such as solubility in organic solvents and potential for forming crystals. The presence of the 4-fluorophenyl group could influence the compound's lipophilicity and electronic properties, potentially affecting its biological activity. The exact melting point, solubility, and other physicochemical properties would need to be determined experimentally.

Wissenschaftliche Forschungsanwendungen

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

This compound has been studied as a potential dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in DNA synthesis and repair, making them targets for anticancer drugs. Research has shown that certain derivatives of this compound exhibit potent inhibitory activities against human TS and DHFR, indicating potential utility in cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).

Molecular Docking Against SARS-CoV-2 Protein

During the COVID-19 pandemic, research on various compounds for their antiviral properties included this compound. It was investigated for its binding affinity against the SARS-CoV-2 protease, with docking studies indicating that it could interact irreversibly with the protease, suggesting a potential role in antiviral therapy (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

Antitumor Activity

Various derivatives of this compound have been synthesized and evaluated for their antitumor activity. Studies have shown that some derivatives exhibit potent anticancer activity, comparable to existing chemotherapeutic agents, against several human cancer cell lines, including breast, cervical, and colonic carcinomas (Hafez & El-Gazzar, 2017).

Inhibition of Glutaminase

Research has also been conducted on derivatives of this compound as inhibitors of glutaminase, an enzyme important in cancer cell metabolism. Some analogs have been found to retain the potency of known glutaminase inhibitors, offering opportunities for developing new anticancer therapies (Shukla et al., 2012).

Eigenschaften

IUPAC Name |

2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2S2/c1-2-20-15(22)14-12(7-8-23-14)19-16(20)24-9-13(21)18-11-5-3-10(17)4-6-11/h3-8H,2,9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUBOHPDXBGUCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2530556.png)

![4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine](/img/structure/B2530560.png)

![4-isobutyl-N-isopropyl-1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2530563.png)

![3-(3-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530564.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea](/img/structure/B2530565.png)

![N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2530567.png)

![3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2530572.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2530573.png)

![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2530577.png)